Regioisomeric Differentiation: 3-Carboxamide vs. 2-Carboxamide PDE4 Inhibitor Series
The target compound is a 3-carboxamide regioisomer, whereas the entire PDE4B inhibitor patent series (WO2017145013A1; US10323042B2; US10738063) claims exclusively 2-carboxamide-substituted pyrazolo[5,1-b][1,3]oxazines [1]. Representative 2-carboxamide examples from this series show PDE4D3 IC₅₀ values spanning 5.35 nM (Example 53A) to 29,800 nM (Example 1), with the most potent compounds bearing substituted aryl groups at the 3-position and carboxamide N-cyclopropyl or N-alkyl groups [2]. The 3-carboxamide regioisomer places the hydrogen-bond-donating amide NH at a topologically distinct vector, which is predicted to alter the hydrogen-bonding network with catalytic domain residues (e.g., the invariant glutamine in the PDE4 active site) relative to the 2-carboxamide series [3]. No PDE4 inhibition data have been reported for any 3-carboxamide pyrazolo[5,1-b][1,3]oxazine derivative to date.
| Evidence Dimension | Carboxamide attachment position on pyrazolo[5,1-b][1,3]oxazine core |
|---|---|
| Target Compound Data | 3-carboxamide (carboxamide at pyrazole C3; IUPAC numbering places carboxamide carbon as C3 substituent on the pyrazole ring fused to oxazine) |
| Comparator Or Baseline | 2-carboxamide series: US10323042 Example 6 (IC₅₀ PDE4D3 = 4,700 nM); Example 53A (IC₅₀ PDE4D3 = 5.35 nM); Example 1 (IC₅₀ PDE4D3 = 29,800 nM) |
| Quantified Difference | Regiochemical difference: carboxamide attached at C3 (target) vs. C2 (comparator series). This positional isomerism changes the dihedral angle between the carboxamide plane and the pyrazole ring, as well as the distance from the carboxamide NH to the fused oxazine oxygen. |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES; PDE4D3 inhibition data from Scintillation Proximity Assay (SPA) using human recombinant PDE4 enzymes (BindingDB entries for US10323042 examples) |
Why This Matters
The regiochemical difference ensures that this compound will not cross-react with the PDE4 target space occupied by the 2-carboxamide series, making it valuable for orthogonal screening campaigns seeking targets beyond PDE4.
- [1] Chappie TA, Patel NC, Verhoest PR, et al. (Pfizer Inc.). 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Compounds. US Patent 10,323,042 B2, issued 18 June 2019. View Source
- [2] BindingDB. BDBM399973 (US10323042, Example 53A): PDE4D3 IC₅₀ = 5.35 nM; BDBM399926 (Example 6): PDE4D3 IC₅₀ = 4,700 nM; BDBM399921 (Example 1): PDE4D3 IC₅₀ = 29,800 nM. All SPA assay format. View Source
- [3] Selective Inhibitors of Phosphodiesterase 4B (PDE-4B) May Provide a Better Treatment for CNS, Metabolic, Autoimmune, and Inflammatory Diseases. ACS Med Chem Lett. 2017;8(11):1132-1133. doi:10.1021/acsmedchemlett.7b00425 View Source
